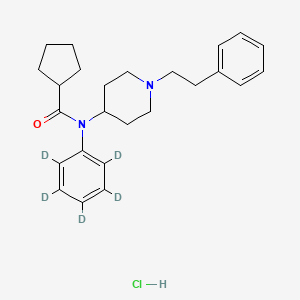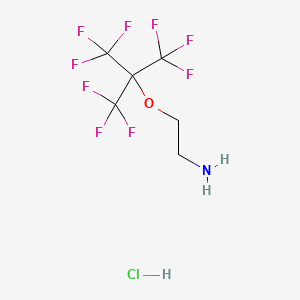![molecular formula C18H22O5 B15134039 (12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)
(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Zearalenone-d6 is a deuterium-labeled derivative of Zearalenone, a mycotoxin produced by Fusarium species. This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry for the quantification of Zearalenone in various samples . The molecular formula of rac Zearalenone-d6 is C18H16D6O5, and it has a molecular weight of 324.40 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
rac Zearalenone-d6 is synthesized by the deuteration of Zearalenone. The process involves the reaction of Zearalenone with deuterium gas in the presence of a catalyst. This reaction replaces the hydrogen atoms in Zearalenone with deuterium atoms, resulting in the formation of rac Zearalenone-d6 . The reaction conditions typically include a controlled temperature and pressure to ensure the complete deuteration of the compound.
Industrial Production Methods
The industrial production of rac Zearalenone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and quality .
化学反応の分析
Types of Reactions
rac Zearalenone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert rac Zearalenone-d6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes .
科学的研究の応用
rac Zearalenone-d6 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of Zearalenone in food and feed samples.
Biological Studies: Employed in studies investigating the metabolism and toxicology of Zearalenone in various organisms.
Medical Research: Utilized in research on the estrogenic effects of Zearalenone and its impact on reproductive health.
Industrial Applications: Applied in the development of analytical methods for quality control in the food and feed industry.
作用機序
rac Zearalenone-d6 exerts its effects by mimicking the action of Zearalenone. Zearalenone is known to bind to estrogen receptors, leading to estrogenic effects in animals. The deuterium-labeled compound is used to study the binding affinity and metabolic pathways of Zearalenone. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling .
類似化合物との比較
Similar Compounds
Zearalenone: The parent compound of rac Zearalenone-d6, known for its estrogenic activity.
α-Zearalenol: A hydroxylated derivative of Zearalenone with similar estrogenic effects.
β-Zearalenol: Another hydroxylated derivative with estrogenic activity.
Zearalanone: A reduced form of Zearalenone with similar biological effects.
Uniqueness
rac Zearalenone-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms enhances the accuracy and precision of quantitative analyses by providing a stable isotopic reference .
特性
分子式 |
C18H22O5 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3-/i1D3,6D2,12D |
InChIキー |
MBMQEIFVQACCCH-FROHMFGNSA-N |
異性体SMILES |
[2H]C1(CCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
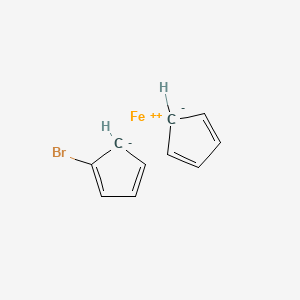
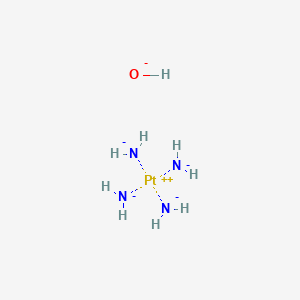
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)

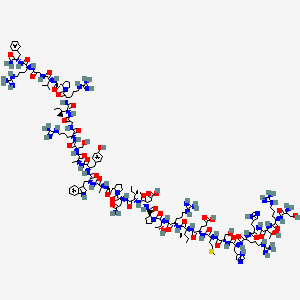
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
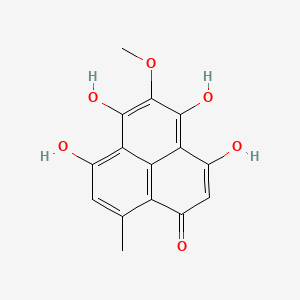
![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)
